molecular formula C9H16ClNO2 B3157369 (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride CAS No. 848777-68-4

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Cat. No.: B3157369
CAS No.: 848777-68-4
M. Wt: 205.68 g/mol
InChI Key: FKVUDBWXNAFSPB-MKXDVQRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS 565456-77-1) is a bicyclic amino ester hydrochloride salt with a rigid 3-azabicyclo[3.1.0]hexane core. Its structure features three stereocenters (1R,2S,5S), two methyl groups at the 6,6-positions, and a methyl ester moiety at C2. The hydrochloride salt enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

The compound is synthesized via multi-step routes involving cyclization, esterification, and salt formation. For example, neutralization of its hydrochloride salt with triethylamine followed by hydrolysis yields sodium carboxylate derivatives, which are further functionalized in drug development pipelines .

Properties

IUPAC Name

methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-9(2)5-4-10-7(6(5)9)8(11)12-3;/h5-7,10H,4H2,1-3H3;1H/t5-,6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVUDBWXNAFSPB-MKXDVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](NC2)C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565456-77-1
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565456771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-2-(methoxycarbonyl)-6,6-dimethyl-3-azoniabicyclo[3.1.0]hexane chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ARM3Z735
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the cyclization of appropriate precursors. One common method involves the cyclization of methyl 2-aminobutanoate with a suitable aldehyde or ketone under acidic conditions. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid , and heating to promote the cyclization reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Various substituted derivatives of the compound.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: can be compared with other similar compounds, such as boceprevir and grazoprevir , which are also used in pharmaceutical research. These compounds share structural similarities but may differ in their specific applications and mechanisms of action.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents/Modifications Stereochemistry Key Applications References
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 565456-77-1 - Methyl ester
- 6,6-dimethyl
- Hydrochloride salt
1R,2S,5S Intermediate for HCV protease inhibitors (e.g., SCH 503034), peptidomimetic synthesis
(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate 2089577-29-5 - Methyl ester
- 6,6-dimethyl
1S,5R Limited pharmacological data; used in stereochemical studies
(1S,2S,5R)-6,6-Dichloro-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid N/A - tert-Butoxycarbonyl
- 6,6-dichloro
- Carboxylic acid
1S,2S,5R Probable intermediate for halogenated derivatives
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 194421-56-2 - 2,4-dione
- 6,6-dimethyl
1R,5S Potential precursor for diketopiperazine-based drugs
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 2095192-18-8 - Ethyl ester
- C6 carboxylate
1R,5S,6s Building block for chiral amines in drug discovery

Key Observations:

Stereochemistry : The (1R,2S,5S) configuration of the target compound is critical for its biological activity. The (1S,5R)-isomer (CAS 2089577-29-5) lacks reported therapeutic relevance, highlighting the importance of stereochemical precision .

Substituent Effects: 6,6-Dimethyl groups: Enhance steric hindrance, stabilizing the bicyclic core and influencing binding affinity in protease inhibitors . Ester vs. Acid: The methyl ester in the target compound improves cell permeability, whereas carboxylic acid derivatives (e.g., sodium salt) are utilized in polar synthetic intermediates .

Table 2: Role in Drug Development Pathways

Compound Synthetic Role Target Drug/Candidate Therapeutic Area References
This compound Key intermediate SCH 503034 (HCV protease inhibitor) Hepatitis C
Methyl (1R,2S,5S)-3-[(2S)-2-amino-2-cyclohexylacetyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, hydrochloride Intermediate Covalent 3CL protease inhibitors (e.g., 2-5b, 2c) COVID-19
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Building block Unspecified peptidomimetics Oncology, infectious diseases

Key Findings:

Protease Inhibition : The rigid bicyclic framework of the target compound confers conformational restraint, optimizing interactions with viral protease active sites (e.g., HCV NS3/4A and SARS-CoV-2 3CL proteases) .

Versatility : Derivatives like the 2,4-dione (CAS 194421-56-2) and ethyl carboxylate (CAS 2095192-18-8) demonstrate the scaffold’s adaptability in generating diverse pharmacophores .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Property Target Compound (1S,5R)-Isomer 6,6-Dichloro Derivative Ethyl Carboxylate Hydrochloride
Molecular Weight 233.73 g/mol 233.73 g/mol ~282.1 g/mol (estimated) 191.66 g/mol
Solubility High (HCl salt) Moderate Low Moderate (HCl salt)
LogP ~1.2 (predicted) ~1.2 ~2.5 ~0.8
Stability Stable under dry, cool conditions Similar Sensitive to hydrolysis Stable as salt

Notes:

  • The hydrochloride salt form of the target compound significantly improves aqueous solubility, facilitating its use in liquid-phase reactions .
  • Halogenation (e.g., 6,6-dichloro) increases lipophilicity but may compromise metabolic stability .

Q & A

Q. What are the key steps in synthesizing (1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride?

The synthesis typically involves cyclization of a precursor containing functional groups (e.g., amine and ester) under acidic or basic conditions. A common route includes:

  • Step 1 : Cyclization using strong bases (e.g., NaH) to form the bicyclic framework.
  • Step 2 : Methyl esterification of the carboxylic acid intermediate.
  • Step 3 : Hydrochloride salt formation via reaction with HCl . Industrial methods may employ continuous flow systems for scalability .

Q. What chemical reactions are feasible with this compound?

The compound undergoes:

  • Oxidation : Using agents like KMnO₄ to introduce ketone or hydroxyl groups.
  • Reduction : With LiAlH₄ to modify ester groups to alcohols.
  • Substitution : Nucleophilic attacks on the ester moiety (e.g., transesterification) . Reaction conditions (temperature, solvent polarity) are critical for selectivity .

Q. How is the compound characterized for purity and structure?

Key techniques include:

  • NMR : To confirm stereochemistry and substituent positions.
  • HPLC : For purity assessment (95% or higher, as reported in commercial samples) .
  • X-ray crystallography : Resolves absolute configuration, especially for chiral centers .

Q. What solvents are suitable for dissolving this compound?

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol, DMSO). Solubility in non-polar solvents is limited due to ionic character .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral catalysts : Use of enantioselective catalysts (e.g., Ru-based) during cyclization.
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak® IA) to separate stereoisomers.
  • Asymmetric synthesis : Starting from chiral precursors like glutamic acid derivatives .

Q. What strategies mitigate steric hindrance in reactions involving the bicyclic framework?

  • Temperature modulation : Lower temperatures reduce undesired side reactions.
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines).
  • Ring-opening reactions : Controlled cleavage of the three-membered ring for functionalization .

Q. How is the compound’s bioactivity assessed in pharmacological studies?

  • In vitro assays : Enzyme inhibition (e.g., proteases) using fluorescence-based assays.
  • Receptor binding studies : Radioligand displacement assays to measure affinity (IC₅₀ values).
  • Metabolic stability : Liver microsome incubations to assess pharmacokinetic properties .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina to model binding poses with enzymes/receptors.
  • MD simulations : Assess stability of ligand-target complexes over time.
  • QSAR models : Relate structural features (e.g., logP, H-bond donors) to activity .

Q. How does the hydrochloride salt affect stability under varying pH conditions?

  • pH-solubility profiling : Measure solubility in buffers (pH 1–12) to identify optimal storage conditions.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • Accelerated stability studies : Exposure to heat/light to predict shelf-life .

Q. How are structural analogs designed to improve bioavailability?

  • Ester prodrugs : Replace methyl ester with pivaloyloxymethyl to enhance absorption.
  • Fluorine substitution : Introduce F atoms to improve metabolic stability (e.g., as seen in related compounds) .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported reaction yields for this compound?

  • Replicate conditions : Ensure identical reagents, temperatures, and equipment.
  • Byproduct analysis : Use LC-MS to identify impurities affecting yield calculations.
  • Literature cross-check : Compare methods from independent sources (e.g., PubChem vs. synthetic protocols) .

Q. Why do NMR spectra vary between synthetic batches?

  • Stereochemical impurities : Minor enantiomers may alter splitting patterns.
  • Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift peaks differently.
  • Dynamic effects : Conformational flexibility in solution may broaden signals .

Methodological Tables

Q. Table 1: Common Synthetic Reagents and Their Roles

ReagentRoleExample Application
NaHBase for cyclizationBicyclic framework formation
HCl (gas)Salt formationHydrochloride precipitation
LiAlH₄Reducing agentEster to alcohol conversion

Q. Table 2: Key Analytical Parameters

TechniqueParameter MeasuredReference Value
HPLC (C18 column)Purity≥95%
¹H NMR (500 MHz)Stereochemical confirmationδ 1.2–3.5 ppm (bicyclic protons)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Reactant of Route 2
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.